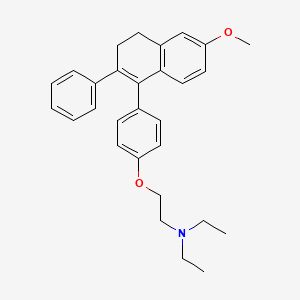
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine, also known by its CAS number 1908-03-8, is a chemical compound that has garnered interest in various scientific fields. This compound is utilized in multiple research applications due to its unique properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often vary, general methods include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification and preparation of small molecules, including this compound.
Industrial Production: Industrial methods for producing this compound typically involve large-scale chemical reactions under controlled conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Applications De Recherche Scientifique
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine is used in several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research includes its potential therapeutic applications and interactions with pharmaceutical compounds.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical reactions. These interactions can influence various physiological processes and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine is compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
1908-03-8 |
|---|---|
Formule moléculaire |
C29H33NO2 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C29H33NO2/c1-4-30(5-2)19-20-32-25-14-11-23(12-15-25)29-27(22-9-7-6-8-10-22)17-13-24-21-26(31-3)16-18-28(24)29/h6-12,14-16,18,21H,4-5,13,17,19-20H2,1-3H3 |
Clé InChI |
LMNAQEJWMWBYLC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Numéros CAS associés |
1178-99-0 (hydrochloride) |
Synonymes |
2-(p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy)triethylamine.HCl U 10,520 U 10520A U 10520A, hydrochloride U-10520A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















